molecular formula C7H6Cl3N B2645631 3,4,5-Trichloro-2,6-dimethylpyridine CAS No. 28597-08-2

3,4,5-Trichloro-2,6-dimethylpyridine

Cat. No.: B2645631
CAS No.: 28597-08-2
M. Wt: 210.48
InChI Key: OHVYZELVCDIERE-UHFFFAOYSA-N
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Description

3,4,5-Trichloro-2,6-dimethylpyridine is an organic compound with the molecular formula C7H6Cl3N. It is a chlorinated derivative of pyridine, characterized by the presence of three chlorine atoms and two methyl groups attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trichloro-2,6-dimethylpyridine typically involves the chlorination of 2,6-dimethylpyridine. The reaction is carried out using chlorine gas in the presence of a catalyst, such as iron(III) chloride, at elevated temperatures. The reaction conditions must be carefully controlled to ensure selective chlorination at the 3, 4, and 5 positions of the pyridine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trichloro-2,6-dimethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4,5-Trichloro-2,6-dimethylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,5-Trichloro-2,6-dimethylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and methyl groups on the pyridine ring influence its binding affinity and specificity. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloro-5,6-dimethylpyridine
  • 3,4-Dichloro-2,6-dimethylpyridine
  • 2,6-Dimethylpyridine

Uniqueness

3,4,5-Trichloro-2,6-dimethylpyridine is unique due to the specific arrangement of chlorine atoms and methyl groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

3,4,5-trichloro-2,6-dimethylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl3N/c1-3-5(8)7(10)6(9)4(2)11-3/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVYZELVCDIERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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